Phenethyl valerate

描述

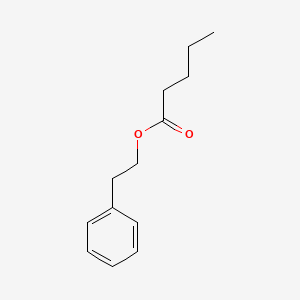

Structure

3D Structure

属性

IUPAC Name |

2-phenylethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPIBIURNPBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064712 | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

268.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7460-74-4 | |

| Record name | Phenylethyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXI2952JET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenesis of Phenethyl Valerate

Elucidation of Natural Presence in Biological Systems

Phenethyl valerate (B167501) has been identified in various natural sources, contributing to the complex aroma profiles of plants and their products.

This ester has been detected as a component of plant volatiles and essential oils, contributing to their characteristic scents. It has been identified in peppermint oil, spearmint oil, and Scotch spearmint oil. Furthermore, it is present in Stevia rebaudiana and Rhanterium epapposum . Its presence in various plant-derived materials highlights its role in natural aroma compositions.

Phenethyl valerate has been documented in specific floral and fruiting bodies. It has been found in certain fruits and flowers , and specifically identified in champaca absolute and concrete . Other reported occurrences include lamb's lettuce , beer, grape brandy, cognac, and cider . The compound's presence in these diverse botanical sources underscores its widespread distribution in the plant kingdom.

While direct detection of this compound in microbial metabolomes is less extensively documented in the provided literature compared to plant sources, related compounds and precursors are known to be produced by microorganisms. For instance, yeasts such as Galactomyces geotrichum are known to produce fatty acid esters and contribute to fruit aromas . Pichia farinosa and Pichia anomala have been noted for producing volatile flavor compounds and phenethyl alcohol . Valeric acid, a precursor to this compound, is recognized as a product of gut microbiota, with species like Zoogloea ramigera, Megasphaera, and Escherichia coli known to produce valerate . The microbial production of phenethyl alcohol from phenylalanine also indicates a potential for microbial synthesis of this compound, although specific pathways for its direct production by microorganisms require further investigation.

Occurrence in Specific Floral and Fruiting Bodies

Biosynthetic Pathways and Precursor Metabolism

The formation of this compound involves the esterification of phenethyl alcohol with valeric acid, utilizing specific enzymatic machinery and drawing from core metabolic pathways.

The primary route for the synthesis of this compound is the esterification reaction between phenethyl alcohol and valeric acid . This process is catalyzed by enzymes such as esterases and lipases, which are crucial for the formation of esters in biological systems . Alcohol acetyltransferases also play a role in the formation of various volatile flavor compounds, including esters .

The precursors for this compound synthesis are derived from fundamental metabolic pathways. Phenethyl alcohol is synthesized from the amino acid L-phenylalanine through various metabolic steps . L-phenylalanine is a key aromatic amino acid whose metabolism can lead to the production of phenethyl alcohol, a crucial component for this compound formation . Valeric acid, also known as pentanoic acid, is a short-chain fatty acid . Its biosynthesis can occur through the fermentation of carbon sources and is a known metabolite of the gut microbiome . Industrially, valeric acid can also be produced from biomass-derived sugars via levulinic acid . Thus, the availability of L-phenylalanine and the pathways leading to valeric acid production are integral to the bioproduction of this compound.

Data Tables

Table 1: Identified Natural Occurrences of this compound

| Source Material | Type of Occurrence | Reference(s) |

| Peppermint Oil | Plant Volatile | |

| Spearmint Oil | Plant Volatile | |

| Scotch Spearmint Oil | Plant Volatile | |

| Stevia rebaudiana | Plant | |

| Rhanterium epapposum | Plant | |

| Champaca Absolute | Floral Extract | |

| Champaca Concrete | Floral Extract | |

| Lamb's Lettuce | Plant | |

| Beer | Fermented Beverage | |

| Grape Brandy | Distilled Beverage | |

| Cognac | Distilled Beverage | |

| Cider | Fermented Beverage | |

| Michelia alba Flower Absolute | Floral Extract | |

| Certain Fruits | Fruiting Body | |

| Certain Flowers | Floral Part |

Table 2: Precursors and Enzymatic Pathways for this compound Synthesis

| Precursor 1 | Precursor 2 | Primary Synthesis Reaction | Key Enzymes Involved | Core Metabolic Pathway Connection | Reference(s) |

| Phenethyl Alcohol | Valeric Acid | Esterification | Esterases, Lipases, Alcohol Acetyltransferase | Phenylalanine metabolism; Fatty acid synthesis/metabolism |

Compound Name List:

this compound

2-phenylethyl pentanoate

Valeric acid phenethyl ester

Phenethyl alcohol

Valeric acid

L-phenylalanine

Pentanoic acid

Synthetic Methodologies for Phenethyl Valerate: Chemical and Biocatalytic Approaches

Conventional Chemical Synthesis Strategies

The industrial production of esters like phenethyl valerate (B167501) has traditionally relied on conventional chemical catalysis. This approach typically involves the direct esterification of a carboxylic acid and an alcohol, a process driven by a catalyst to achieve viable reaction rates and yields.

The primary conventional method for synthesizing phenethyl valerate is the Fischer esterification reaction between phenethyl alcohol and valeric acid. This reaction is thermodynamically controlled and requires a catalyst to proceed efficiently. Strong mineral acids are the most common catalysts due to their efficacy as proton donors, which activate the carbonyl group of the carboxylic acid for nucleophilic attack by the alcohol.

Commonly used catalytic systems include:

Strong Inorganic Acids : Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently employed. Sulfuric acid is particularly effective not only for its strong acidity but also for its dehydrating properties, which help shift the reaction equilibrium toward the product side by removing water.

Organic Acids : P-toluenesulfonic acid is another common homogeneous catalyst.

Heterogeneous Catalysts : To simplify catalyst removal post-reaction, solid acid catalysts such as ion-exchange resins are also utilized.

The general mechanism involves the protonation of the valeric acid's carbonyl oxygen by the acid catalyst, followed by the nucleophilic attack of phenethyl alcohol. A subsequent series of proton transfer steps leads to the elimination of a water molecule and the formation of the this compound ester.

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing reaction time and by-product formation. The esterification process is reversible, so strategies to shift the equilibrium are essential. Key parameters for optimization include the molar ratio of reactants, catalyst concentration, temperature, and removal of water. One common strategy to improve yield is to use an excess of one of the reactants, typically the less expensive one, which in this case would be the alcohol. Another critical technique is the continuous removal of water as it forms, which drives the reaction forward according to Le Chatelier's principle.

| Parameter | Condition | Impact on Yield | Rationale |

|---|---|---|---|

| Reactant Molar Ratio | Excess Phenethyl Alcohol | Increases | Shifts equilibrium towards product formation. |

| Catalyst Concentration | Increased H₂SO₄ | Increases Rate | Higher concentration of protons accelerates the reaction, but can cause side reactions if too high. |

| Temperature | Elevated | Increases Rate | Provides sufficient activation energy, but must be controlled to prevent by-product formation. |

| Water Removal | Dean-Stark Apparatus | Increases | Continuously removes the water by-product, shifting the equilibrium to favor the ester. |

While effective, these chemical methods suffer from drawbacks such as the corrosive nature of the catalysts, the need for high temperatures, the formation of undesirable by-products, and environmental concerns, which has led to the exploration of biocatalytic alternatives.

Esterification Reactions and Catalytic Systems

Enzymatic Synthesis and Biocatalysis

Biocatalysis, particularly using lipases, has emerged as a green and highly specific alternative for the synthesis of flavor esters like this compound. This approach offers several advantages over chemical methods, including mild reaction conditions, high specificity that minimizes by-products, and lower energy consumption.

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats but can be used to synthesize esters in non-aqueous environments. The synthesis of this compound can be achieved through two main lipase-catalyzed reactions:

Direct Esterification : This involves the reaction of phenethyl alcohol with valeric acid.

Transesterification (Alcoholysis) : This involves reacting phenethyl alcohol with an existing ester of valeric acid (e.g., ethyl valerate) to produce this compound and a different alcohol.

Several commercial lipases have been successfully used for producing phenethyl esters. Immobilized lipases are generally preferred as they are more stable and easily reusable. Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on an acrylic resin, is one of the most effective and widely studied biocatalysts for this type of reaction. Studies on similar esters, such as phenethyl formate, have shown that Novozym 435 provides significantly higher conversion yields compared to other lipases like Lipozyme TL IM or Lipozyme RM IM under identical conditions.

| Enzyme | Source | Conversion Yield (%) |

|---|---|---|

| Novozym 435 | Candida antarctica lipase B | 33.23 |

| Lipozyme RM IM | Rhizomucor miehei | 1.28 |

| Lipozyme TL IM | Thermomyces lanuginosus | 2.09 |

The optimization of enzymatic synthesis involves adjusting parameters such as enzyme concentration, the molar ratio of substrates, temperature, and the choice of solvent to maximize conversion.

To further enhance the green credentials and efficiency of biocatalytic ester production, solvent-free systems have been developed. In these systems, one of the liquid reactants, typically the alcohol or another ester, also serves as the reaction medium. This approach offers significant advantages:

Higher Reactant Concentrations : Leads to increased volumetric productivity.

Simplified Downstream Processing : Eliminates the need to separate the product from a solvent, reducing costs.

Reduced Environmental Impact : Avoids the use of potentially toxic and flammable organic solvents.

Solvent-free synthesis of esters like ethyl valerate and phenethyl acetate (B1210297) has been successfully demonstrated in continuous packed-bed bioreactors (PBRs). In a PBR, the immobilized enzyme is packed into a column, and the reactant mixture is continuously pumped through it. This setup allows for stable, long-term production. For instance, in the synthesis of 2-phenylethyl acetate, a conversion of nearly 100% was achieved in a solvent-free PBR using Novozym 435, with the reactor showing good stability for over 72 hours of continuous operation. The flow rate and substrate concentration are critical parameters that must be optimized to achieve maximum conversion.

| Flow Rate (mL/min) | Conversion Rate (%) after 2 min |

|---|---|

| 1 | 100 |

| 3 | 95 |

| 5 | 80 |

Enzyme immobilization is a critical technology for the industrial application of biocatalysis, as it enhances enzyme stability, prevents aggregation, and, most importantly, allows for easy separation and reuse of the expensive biocatalyst. Lipases can be immobilized on a variety of supports using different methods.

Supports : Common supports include natural polymers (e.g., polysaccharides), inorganic materials, and synthetic resins. For instance, Novozym 435 uses a macroporous acrylic resin. Newer strategies involve using novel materials like magnetic nanoparticles coated with polyethersulfone (PES) membranes, which allow for simple magnetic separation of the biocatalyst.

Methods : Immobilization can be achieved through physical adsorption or covalent bonding. Adsorption, which relies on weak interactions between the enzyme and the support, is a simple and common method. Covalent bonding forms a stronger, more stable link between the enzyme and the support, which can further enhance operational stability.

The choice of immobilization technique can significantly impact the enzyme's activity and stability. Enzymes immobilized on hydrophobic supports often exhibit higher activity for ester synthesis compared to those on hydrophilic supports. Effective immobilization is key to developing robust and economically viable biocatalytic processes for producing this compound.

Continuous Flow Reactor Systems in Biocatalytic Production

A key advantage of coupling biocatalysis with technologies like membrane separation in enzyme-membrane reactors (EMRs) is the ability to conduct the synthesis and product separation simultaneously. This integration allows for the continuous removal of the product, which can shift the reaction equilibrium towards higher yields and prevent potential product inhibition of the enzyme. Furthermore, operating in a continuous-flow mode enhances productivity and economic feasibility.

Research on the synthesis of a related ester, 2-phenylethyl acetate (2-PEAc), using immobilized lipase (Novozym® 435) in a solvent-free system within a continuous packed-bed reactor demonstrates the effectiveness of this approach. In these systems, the molar conversion of the alcohol to the ester is highly dependent on the flow rate; lower flow rates increase the residence time of the substrates in the reactor, generally leading to higher conversion rates. For instance, at a flow rate of 1 mL/min, a conversion rate of 100% for 2-phenylethanol (B73330) to 2-PEAc was achieved, while increasing the flow rate to 5 mL/min reduced the conversion to 80%. These continuous packed-bed bioreactors have shown excellent operational stability, maintaining high conversion rates for extended periods, such as 72 hours, without a significant decrease in performance. This stability is crucial for industrial applications, minimizing downtime and catalyst replacement costs.

| Flow Rate (mL/min) | Molar Conversion of 2-Phenylethyl Acetate (%) | Reference |

|---|---|---|

| 1 | 100 | |

| 3 | 95 | |

| 5 | 80 |

Microbial Fermentation for Ester Production Research

Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of natural flavor esters. This biotechnological approach utilizes microorganisms such as bacteria, yeasts, and fungi as cellular factories to synthesize a wide array of flavor compounds from simple substrates. The process leverages the natural enzymatic machinery within these microbes to convert basic nutrients into complex flavor molecules. A significant advantage is that flavors produced through these biological processes can often be labeled as "natural," meeting the growing consumer demand for clean-label ingredients.

Two primary methodologies are employed in microbial flavor production: de novo biosynthesis and bioconversion. De novo biosynthesis involves the complete synthesis of flavor compounds from simple carbon sources like glucose. The microorganism utilizes its entire metabolic pathway network, starting from primary metabolism (e.g., glycolysis) and extending to secondary metabolism, to build the target molecules from scratch. Bioconversion, on the other hand, involves the transformation of a specific precursor molecule, which is added to the fermentation medium, into the desired flavor compound. The choice between these approaches depends on the desired product, the metabolic capabilities of the microorganism, and economic factors.

Strain Selection and Culture Condition Optimization

The success of microbial fermentation for ester production is highly dependent on the selection of an appropriate microbial strain and the meticulous optimization of culture conditions. Yeasts are among the most frequently isolated and utilized microorganisms for producing flavor compounds, with species like Saccharomyces cerevisiae, Pichia kluyveri, and Lachancea thermotolerans being extensively studied for their ability to produce esters and other volatile compounds during fermentation. The selection of a specific strain is critical as its metabolic output significantly influences the final flavor profile of the product. For instance, different strains of S. cerevisiae can produce vastly different concentrations of acetate esters under identical fermentation conditions.

Once a promising strain is selected, optimizing its culture conditions is paramount to maximizing product yield. Key parameters that are typically investigated include temperature, pH, medium composition, and agitation speed. For example, studies on recombinant E. coli for the production of 3-hydroxybutyrate (B1226725) oligomers showed that the highest product titer was achieved under pH-uncontrolled conditions, and a temperature of 30°C was found to be optimal for synthesis. The composition of the fermentation medium, including the types and concentrations of carbon and nitrogen sources, is also crucial. Fed-batch cultivation, where nutrients are supplied intermittently during the fermentation process, is a common strategy to maintain low substrate concentrations, avoid substrate inhibition, and achieve high product titers.

| Culture Condition | Parameter Value | Resulting Product Titer (g/L) | Reference |

|---|---|---|---|

| pH | 5 | ~9.5 | |

| pH | 6 | 10.4 | |

| pH | 7 | ~9.8 | |

| pH | Uncontrolled | 11.1 | |

| Temperature | 26°C | ~8.0 | |

| Temperature | 30°C | 11.1 | |

| Temperature | 36°C | ~6.5 |

Metabolic Engineering Approaches for Enhanced Yields

To further improve the production of esters beyond what is achievable through strain selection and process optimization, researchers employ metabolic engineering. This involves the targeted modification of a microorganism's metabolic pathways to enhance the synthesis of a desired compound. Key strategies in metabolic engineering for ester production include the overexpression of rate-limiting enzymes, the deletion of genes involved in competing pathways, and the introduction of novel, or heterologous, pathways.

A critical step in the biosynthesis of esters is the condensation of an alcohol with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferases (AATs). Overexpressing the genes that code for these enzymes, such as ATF1 from Saccharomyces cerevisiae, is a common strategy to increase the flux towards ester formation. researchgate.net Conversely, deleting genes that lead to the formation of unwanted byproducts can redirect metabolic precursors toward the target ester. For example, in the production of 2-phenylethanol (a precursor for phenethyl esters) in S. cerevisiae, deleting the ALD3 gene, which is responsible for oxidizing the intermediate phenylacetaldehyde, resulted in a significant increase in the final product titer.

Researchers have successfully engineered Escherichia coli and Saccharomyces cerevisiae for the de novo production of various phenethyl esters and amides. researchgate.net By designing and introducing artificial biosynthetic routes and optimizing the host strain, significant titers of these valuable compounds can be achieved from simple carbon sources. researchgate.net For instance, engineering E. coli through systematic knockout of a competing thioesterase and optimizing substrate pathways enabled the production of caffeic acid derived phenethyl esters at titers up to 369.1 mg/L. researchgate.net Similarly, engineered yeast chassis have been developed that produced 417 μg/L of caffeic acid phenethyl ester (CAPE). These approaches demonstrate the power of metabolic engineering to create efficient microbial cell factories for sustainable chemical production. researchgate.net

| Engineered Microorganism | Target Product | Achieved Titer | Reference |

|---|---|---|---|

| Engineered E. coli | Caffeic acid derived phenethyl esters and amides | 9.2 to 369.1 mg/L | researchgate.net |

| Engineered S. cerevisiae | Caffeic acid phenethyl ester (CAPE) | 417 µg/L | |

| Engineered S. cerevisiae | Caffeic acid phenethyl amide (CAPA) | 1081 µg/L | |

| Engineered S. cerevisiae | 2-Phenylethanol (in two-phase fermentation) | 6.1 g/L |

Advanced Analytical Methodologies for Phenethyl Valerate Investigation

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating phenethyl valerate (B167501) from complex mixtures and quantifying its presence. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the identification and quantification of volatile organic compounds, including phenethyl valerate, in various matrices such as food, beverages, and natural products . The GC separates the components of a sample based on their volatility and interaction with the stationary phase, while the MS detector provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratio (m/z) of the ions .

Identification and Quantification: Qualitative analysis using GC-MS typically involves comparing the mass spectra and retention indices (RI) of the analyte with those of known standards or spectral libraries, such as the NIST database . This compound has been identified in complex samples like fermented wine and essential oils using this approach . For quantification, the peak area corresponding to this compound is measured, often against an internal standard (e.g., 2-octanol) to account for variations in sample preparation and injection .

Key Method Parameters: The effectiveness of GC-MS analysis for this compound is highly dependent on optimized chromatographic and mass spectrometric conditions.

| Parameter | Specification | Source |

| Chromatography | ||

| Column | InertCap Wax capillary column (60 m × 0.25 mm × 0.25 μm) | |

| Carrier Gas | Helium (99.99% purity) | |

| Carrier Gas Flow | 1.2 mL/min | |

| Injection Port Temp. | 250 °C | |

| Injection Mode | Splitless | |

| Temperature Program | 40 °C (hold 3 min) → 5 °C/min to 120 °C → 8 °C/min to 230 °C (hold 10 min) | |

| Mass Spectrometry | ||

| Ionization Energy | Electron Ionization (EI) at 70 eV | |

| Ion Source Temp. | 230 °C | |

| Mass Scan Range (m/z) | 33–450 amu |

Spectral and Retention Data: The mass spectrum of this compound typically shows characteristic fragment ions, with prominent peaks observed at m/z 104 and 57 . Kovats Retention Indices (RI) are also critical for identification.

| Compound | Kovats RI (Non-polar) | Kovats RI (Polar) | Key EI-B Ions (m/z, Relative Abundance) | Source |

| This compound | 1517, 1526.9, 1539 | 2034 | 104 (99.99%), 57 (22.10%), 105 (20.30%) |

High-Performance Liquid Chromatography (HPLC) for Compound Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of less volatile or thermally labile compounds. While specific HPLC method parameters for this compound are not extensively detailed in the provided literature, HPLC is recognized for its role in determining the stability and purity of chemical compounds . It can be employed to analyze this compound in various matrices, potentially using UV-Vis detection, as UV detection is common for aromatic compounds . HPLC is also often coupled with other detectors or used in conjunction with GC-MS for comprehensive analysis .

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is paramount for the successful analysis of this compound, particularly when present in complex matrices like food or biological samples.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a widely adopted technique for the extraction of volatile and semi-volatile compounds from complex samples prior to GC-MS analysis . This solvent-free method involves exposing a coated fiber to the headspace above a sample, allowing analytes to adsorb onto the fiber.

| Step | Procedure |

| Sample Preparation | 8 mL sample in a 20 mL headspace vial with 2 g NaCl and 2 µL 2-octanol. |

| Equilibration | 40 °C for 15 minutes |

| Adsorption | SPME needle inserted into headspace, adsorption for 30 minutes. |

| Desorption | 250 °C for 3 minutes in the GC injection port. |

Other conventional extraction techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can also be employed, though specific protocols for this compound are less frequently detailed in the literature .

Spectroscopic Characterization in Research Applications

Spectroscopic methods provide complementary information for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment within a molecule. While specific, detailed NMR assignments for this compound (e.g., ¹H NMR or ¹³C NMR chemical shifts) are not extensively published in the provided snippets, the availability of spectral data indicates its use in characterization . NMR is crucial for confirming the presence and arrangement of protons and carbons, thereby verifying the molecular structure of synthesized or isolated this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint that can be used for compound identification and functional group analysis . FTIR spectra for this compound are available, often obtained using techniques like capillary cell analysis . While specific absorption bands characteristic of this compound (e.g., ester carbonyl stretch) are not detailed, IR spectroscopy serves as a valuable confirmatory technique in analytical research.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is primarily related to electronic transitions within molecules, particularly those with chromophores like aromatic rings. UV-Vis spectrophotometry is commonly used for quantitative analysis, such as determining the concentration of phenolic compounds or sugars in samples . Although specific UV-Vis absorption maxima for this compound are not provided, the technique is applicable for its detection and quantification if it possesses suitable chromophoric properties or when used in conjunction with separation techniques.

Compound List

this compound (2-Phenylethyl pentanoate)

Benzaldehyde

N-Phenylethylformamide

Phenethyl acetate (B1210297)

Benzoyl glucuronide

Benzyl acetate

Benzyl alcohol

Phenylacetic acid

2-Phenethyl isovalerate

2-Phenethyl hexanoate (B1226103)

2-Phenethyl heptanoate (B1214049)

Beta-damascenone

Linalool

Alpha-terpinene

Alpha-bergamotene

Ethyl hexanoate

Cineole

Ethyl palmitate

Octanoic acid

Rose oxide

Thymol

Carvacrol

Caryophyllene oxide

Thumbergol

Humulene oxide

Alpha-pinene

Beta-caryophyllene

Myrcene

Sabinene

Terpinolene

Terpine-4-ol

p-Cymen-8-ol

Phenyl ethyl 3-methyl butanoate

Phenol

2-Phenoxyethanol

2-Phenoxyethyl isobutyrate

Propyl valerate

Ethyl octadeca-9,12-dienoate

Ethyl octadeca-9,12,15-trienoate

Butyl oleate (B1233923)

Butyl octanoate (B1194180)

Menthyl phenylacetate (B1230308)

Phenethyl crotonate

Phenethylamine

Phenoxazone

Phenoxyacetic acid

Phenyl acetate

Phenyl ethyl alcohols

Phenylacetic acids

Methyl isovalerate

Isoamyl decanoate (B1226879)

Biochemical Transformations and Metabolic Fates of Phenethyl Valerate

In Vitro Studies on Enzymatic Hydrolysis

Characterization of Esterase and Lipase (B570770) Activity on Phenethyl ValerateIn vitro studies have demonstrated that phenethyl esters are susceptible to hydrolysis mediated by esterases and lipases present in various biological tissues. Research indicates that these esters are hydrolyzed more readily in tissues, such as liver and intestinal mucosa, compared to artificial digestive juices.oecd.orgWhile specific quantitative data for phenethyl valerate's hydrolysis rates by isolated enzymes are limited in the provided literature, the general trend observed for phenethyl esters suggests significant activity from these enzymes.oecd.orgEsterase activity is known to vary considerably between species, with aliphatic esters generally showing higher hydrolysis rates in species like rats compared to rabbits, dogs, and humans.oecd.org

Table 5.1.1: Comparative Hydrolysis of Phenethyl Esters in Biological Tissues

| Tissue Type | Hydrolysis Rate Relative to Artificial Juices |

|---|---|

| Liver Tissue | Higher |

| Intestinal Mucosal Tissue | Higher |

Product Identification of Hydrolytic PathwaysThe primary products identified from the hydrolytic pathway of phenethyl valerate (B167501) are phenethyl alcohol and valeric acid.oecd.orgThis esterase-mediated cleavage breaks the ester bond, yielding the alcohol moiety (phenethyl alcohol) and the carboxylic acid moiety (valeric acid).oecd.orgThese initial products then serve as substrates for subsequent metabolic steps. Valeric acid, being a short-chain branched carboxylic acid, can readily enter common physiological pathways.oecd.orgPhenethyl alcohol undergoes further oxidation.

Table 5.1.2: Primary Hydrolysis Products of this compound

| Hydrolysis Product | Description |

|---|---|

| Phenethyl Alcohol | 2-Phenylethanol (B73330) |

Investigation of Oxidative Metabolic Pathways

Following hydrolysis, phenethyl alcohol is a substrate for oxidative metabolism. This process typically involves the conversion of phenethyl alcohol to phenylacetaldehyde, catalyzed by NAD+-dependent alcohol and aldehyde dehydrogenases. Phenylacetaldehyde is then further oxidized to phenylacetic acid. This oxidative cascade transforms the alcohol moiety into a more readily excretable carboxylic acid form.

Table 5.2: Oxidative Metabolism of Phenethyl Alcohol

| Initial Substrate | Intermediate Product(s) | Final Product | Key Enzyme Classes Involved |

|---|

Conjugation Processes in Excretion Pathways

The metabolic products, particularly phenylacetic acid derived from phenethyl alcohol, are prepared for excretion through conjugation processes. Phenylacetic acid can be excreted unchanged in the urine, or it can undergo conjugation. Common conjugation pathways include conjugation with glycine (B1666218) to form phenylacetylglycine, or formation of glucuronic acid conjugates. These conjugation reactions increase the water solubility of the metabolites, facilitating their efficient elimination from the body, primarily via the renal route.

Integration within Lipid and Fatty Acid Metabolism Pathways

This compound, as a fatty acid ester, is intrinsically linked to lipid and fatty acid metabolism. The valeric acid component, a five-carbon saturated fatty acid, can feed into common physiological pathways such as the citric acid cycle, gluconeogenesis (sugar synthesis), and lipid synthesis. These pathways are fundamental to cellular energy production, storage, and biosynthesis. The integration of these breakdown products into lipid metabolism underscores the body's capacity to utilize or process such molecules within its existing metabolic infrastructure.

List of Compounds Mentioned:

this compound

2-Phenethyl pentanoate

Valeric acid

Phenethyl alcohol

2-Phenylethanol

Phenylacetaldehyde

Phenylacetic acid

Glycine

Glucuronic acid

Research Applications in Sensory and Food Science

Contribution to Flavor and Aroma Profiles in Natural Products

Phenethyl valerate (B167501) is a naturally occurring volatile compound that contributes to the complex aroma of various fruits and fermented products. Its presence is often associated with sweet, floral, and fruity notes, making it a key component in the sensory experience of these foods.

Research on Olfactory Perception and Sensory Characterization

The olfactory perception of phenethyl valerate is characterized by its pleasant floral and fruity notes, often with nuances of rose, peach, and apricot. In sensory analysis, it is frequently described as having a sweet and ripe pineapple-like flavor with hints of honey and berry. Research in this area often involves gas chromatography-olfactometry (GC-O), a technique that combines chemical separation with human sensory evaluation to identify key odor-active compounds. scribd.com

Studies on Aroma Formation in Fermented Food Systems

This compound is a significant contributor to the aroma of various fermented foods and beverages, including wine and baijiu. Its formation during fermentation is primarily attributed to the metabolic activity of yeasts, which can synthesize esters from alcohols and acyl-CoA derivatives. mdpi.com

In winemaking, the choice of yeast strain can significantly impact the concentration of this compound and other esters, thereby influencing the final aromatic profile of the wine. mdpi.com For example, studies on icewines have shown that different commercial yeast strains produce varying levels of aromatic compounds, including this compound. mdpi.com Similarly, research on baijiu has identified this compound as one of the key aroma compounds, with its concentration varying depending on the fermentation process. The presence of phenethyl alcohol, a precursor to this compound, is also crucial and its production can be enhanced by certain yeast strains like Saccharomyces cerevisiae.

The following table provides a summary of research findings on the presence and sensory contribution of this compound and related compounds in various fermented products.

| Product | Key Compounds Mentioned | Sensory Contribution |

| Icewine | Phenethyl acetate (B1210297), Ethyl valerate | Floral, Fruity |

| Greengage Alcoholic Beverage | Ethyl valerate, Phenethyl acetate | Apple, Sweet, Rose |

| Wine (Buddha's Hand, Citron, Galangal) | This compound | Not specified |

| Lager Beer | Phenethyl acetate, Phenylethyl alcohol | Fruity, Sweet |

| Rice-Based Baijiu | Ethyl valerate, Phenethyl alcohol | Plant, Fruity, Floral, Sweet |

Role in Fragrance Composition Development and Research

The demand for natural fragrances has also driven research into the production of this compound from natural sources and through biotechnological methods. Companies in the flavor and fragrance industry are actively involved in supplying high-quality natural and synthetic this compound to meet this demand.

Development of Analytical Techniques for Flavor/Fragrance Profiling

The accurate identification and quantification of this compound in complex matrices like food and fragrances require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing volatile compounds due to its ability to separate and identify components in a mixture. For enhanced sensitivity and to specifically target volatile compounds, techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS.

Other advanced techniques used in flavor and fragrance research include:

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a detector, allowing researchers to identify the specific compounds that contribute to the aroma. scribd.com

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): This method offers rapid and sensitive analysis of volatile organic compounds and is increasingly used for food quality control and aroma profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for analyzing non-volatile or thermally unstable compounds that are not amenable to GC-MS.

These analytical methods are crucial for quality control, ensuring product consistency, and for research aimed at understanding the complex chemistry of flavors and fragrances.

The table below lists some of the key analytical techniques used in the study of this compound and other flavor/fragrance compounds.

| Analytical Technique | Abbreviation | Principle Application in Flavor/Fragrance Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds. |

| Headspace Solid-Phase Microextraction | HS-SPME | Concentration of volatile and semi-volatile compounds for GC analysis. |

| Gas Chromatography-Olfactometry | GC-O | Identification of odor-active compounds by combining GC with sensory evaluation. |

| Headspace Gas Chromatography-Ion Mobility Spectrometry | HS-GC-IMS | Rapid and sensitive analysis of volatile organic compounds. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of non-volatile or thermally unstable compounds. |

Emerging Research Directions and Future Perspectives

Novel Biocatalytic Systems for Sustainable Production

The demand for natural and "green" flavor and fragrance compounds has spurred significant research into biocatalysis as an alternative to traditional chemical synthesis. Enzymes, particularly lipases, are at the forefront of this shift, offering high specificity, mild reaction conditions, and reduced environmental impact. Biocatalytic routes can yield products labeled as "natural," which command a higher market value.

Research is focused on overcoming the challenges of biocatalysis, such as the high cost of enzymes and potential inhibition by substrates like short-chain acids and alcohols. A key strategy is the use of immobilized enzymes, such as Novozym® 435 (lipase from Candida antarctica), which allows for easier separation, recycling, and reuse of the biocatalyst. This approach enhances process efficiency and economic viability. Furthermore, studies are exploring solvent-free systems where one of the reactants, such as an alcohol, also serves as the solvent. These systems increase reactant concentrations, boost volume productivity, and reduce downstream processing costs associated with solvent removal.

Several studies have demonstrated the successful synthesis of phenylethyl esters using these advanced biocatalytic systems. For instance, the continuous production of 2-phenylethyl acetate (B1210297) has been optimized in a packed-bed reactor with Novozym® 435 in a solvent-free system. Similarly, various commercial fungal lipases have been screened for their ability to produce 2-phenylethyl hexanoate (B1226103) and 2-phenylethyl octanoate (B1194180) in a natural medium like coconut cream, which provides the necessary fatty acid precursors. researchgate.net These studies highlight the potential for developing efficient and sustainable enzymatic processes for producing phenethyl valerate (B167501) and other valuable esters. researchgate.net

Table 1: Examples of Biocatalytic Systems for Phenethyl Ester Synthesis

| Biocatalyst | Substrates | System Type | Key Findings | Reference |

|---|---|---|---|---|

| Novozym® 435 | 2-Phenethyl alcohol, Ethyl acetate | Solvent-free, packed-bed reactor | High molar conversion (up to 99%) and good operational stability for continuous production. | |

| Palatase 20 000L | 2-Phenylethanol (B73330), Coconut cream | Aqueous/emulsion | Demonstrated feasibility of synthesizing 2-phenylethyl esters in a natural food matrix. | researchgate.net |

| Lipase (B570770) AYS “Amano” | 2-Phenylethanol, Coconut cream | Aqueous/emulsion | Showed high potential for producing 2-phenylethyl hexanoate and octanoate. | researchgate.net |

| Immobilized Lipases (general) | Short-chain acids, Alcohols | General (solvent & solvent-free) | Proposed as a greener alternative to chemical synthesis, reducing energy consumption and by-product formation. |

Interdisciplinary Studies on Ecological Roles and Chemical Ecology

Phenethyl valerate is not merely a synthetic flavoring; it is a compound found in nature, playing a role in the complex chemical communication between organisms. It has been identified as a volatile component in various plants, including Stevia rebaudiana and in the floral fragrance of certain Nicotiana species. The presence of such compounds in floral scents suggests a function in attracting pollinators. The field of chemical ecology investigates these interactions, aiming to understand how volatile organic compounds (VOCs) like this compound mediate relationships between plants, insects, and other organisms.

Plants release specific blends of VOCs, which can change in response to environmental cues, such as herbivore attacks. These herbivore-induced plant volatiles (HIPVs) can serve as signals to attract natural enemies of the attacking pest, a key mechanism in tritrophic interactions. Research into the specific roles of individual compounds within these complex volatile bouquets is a growing area. Understanding the ecological function of this compound could lead to novel applications in agriculture, such as its use in "push-pull" strategies or as a component in lures for pest monitoring and management.

Furthermore, some volatile esters are recognized as semiochemicals—chemicals that carry information between organisms. For example, certain fatty acid esters can act as attractants for animals like coyotes. While the specific role of this compound as a semiochemical is still an area for detailed investigation, its structural similarity to other known signaling molecules suggests it may have ecological significance beyond its presence in plant aromas.

Table 2: Documented Natural Occurrence of this compound and Related Compounds

| Compound | Organism | Context/Significance | Reference |

|---|---|---|---|

| This compound | Stevia rebaudiana | Identified as a natural constituent. | |

| This compound | Rhanterium epapposum | Identified as a natural constituent. | |

| Phenylmethyl (benzyl) valerate | Nicotiana species | Component of floral fragrance, likely involved in pollinator attraction. | |

| Phenethyl isovalerate | Heracleum dissectum, Matricaria discoidea | Identified as a natural constituent. | |

| Linalyl valerate | JMD oolong tea (Camellia sinensis 'Jinmudan') | Identified as a key volatile metabolite contributing to the tea's aroma profile. |

Application of Metabolomics and Chemoinformatic Tools in Compound Characterization

The characterization of this compound within complex natural mixtures is greatly enhanced by modern analytical techniques, particularly metabolomics. Metabolomics is the comprehensive study of metabolites in a biological system and employs powerful tools like gas chromatography-mass spectrometry (GC-MS) and ultrahigh-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) to identify and quantify hundreds of compounds simultaneously. This untargeted approach allows researchers to discover the presence of compounds like this compound in plant extracts, teas, or other biological samples and to compare their relative abundance across different varieties or under different conditions. This can provide insights into biosynthetic pathways and the factors that influence a plant's flavor and aroma profile.

Complementing these analytical methods are chemoinformatic tools, which use computational techniques to analyze large chemical datasets. Databases such as Flavornet, SuperScent, and the FEMA Flavor Ingredient Library compile information on thousands of flavor and fragrance molecules, including their chemical structures and sensory descriptions. Chemoinformatic analysis of these databases helps to characterize the chemical space of flavoring substances. Studies have shown that the structural diversity of flavoring agents is comparable to that of natural products and approved drugs, and that their lipophilicity profiles are often similar to drugs, which is a key property for predicting bioavailability. Such analyses can help in the systematic search for compounds with potential secondary health benefits and in understanding broad structure-property relationships.

Structure-Function Relationship Studies using Computational Chemistry

Understanding why this compound has its characteristic fruity, floral aroma lies in the study of its structure-function relationship. It is well-established that for esters, sensory properties are intrinsically linked to their chemical structure, including the length and branching of the acid and alcohol moieties. Generally, low to intermediate molecular weight esters are volatile and possess pleasant fruity or floral scents. The specific combination of the phenethyl alcohol part and the valerate (pentanoate) part gives rise to the unique aroma profile of this compound.

Computational chemistry is emerging as a powerful tool to probe these relationships with greater precision. Quantitative Structure-Property Relationship (QSPR) models, for example, use computational descriptors of a molecule's structure to predict its physical or biological properties. These models can be developed to predict properties relevant to fragrances, such as odor intensity or retention time on a gas chromatography column. By analyzing large datasets of fragrance compounds, machine learning algorithms can identify the specific structural features (topological indices, functional groups) that correlate with a particular scent description. This in silico approach accelerates the design and discovery of novel fragrance molecules by allowing chemists to predict the sensory character of a compound before it is synthesized, saving time and resources. These computational studies help to deconstruct the complex relationship between a molecule's three-dimensional shape and the way it interacts with olfactory receptors, providing a theoretical foundation for the art of flavor and fragrance chemistry.

常见问题

What spectroscopic techniques are optimal for resolving structural conformers of phenethyl valerate, and how do experimental parameters affect data interpretation?

Basic Research Question

To identify conformational isomers, use rotational spectroscopy coupled with MP2/cc-pVDZ computational optimization, as demonstrated in methyl valerate studies. Experimental parameters such as temperature (maintained below 50 K) and pressure (≤1 mbar) minimize conformational interconversion during measurement. Gas-phase Fourier-transform microwave spectroscopy is recommended for resolving small energy barriers between conformers .

How should researchers design experiments to isolate this compound’s decomposition intermediates in combustion studies?

Basic Research Question

Stabilize flat flames at low pressure (e.g., 55 mbar) and analyze intermediates via gas chromatography with flame ionization detection. Control equivalence ratios (Φ = 0.8–1.3) to map pathway variations. For example, lean flames (Φ = 0.81) favor CH3CHO formation, while rich conditions (Φ = 1.31) promote C4H7COOH intermediates, as observed in ethyl valerate combustion .

What computational approaches effectively address discrepancies between theoretical and experimental rotational constants in valerate esters?

Advanced Research Question

Combine MP2/cc-pVDZ geometry optimization with anharmonic frequency calculations to account for equilibrium (Xe) vs. experimental (X0) rotational constant discrepancies. This method leverages error compensation observed in methyl/ethyl valerate studies. Benchmark against jet-stirred reactor data (10 atm, 560–1160 K) to validate pressure-dependent predictions .

How can conflicting decomposition mechanisms of valerate esters in lean vs. rich flames be systematically analyzed?

Advanced Research Question

Implement kinetic Monte Carlo simulations with sensitivity analysis on C4-C5 acid intermediates. For example, ethyl valerate’s rich-flame pathway (C4H7COOH → C2H4) diverges from lean-flame CH3CHO production. Cross-validate using high-pressure (10 atm) jet-stirred reactor data to resolve temperature-dependent contradictions in branching ratios .

What chromatographic methods are recommended for quantifying this compound in multicomponent mixtures, such as fragrance formulations?

Basic Research Question

Use reverse-phase HPLC with UV detection (210 nm) and a C18 column. Optimize the mobile phase (acetonitrile/water gradient) to separate ester analogs like phenethyl isobutyrate, referencing ethyl valerate’s elution behavior. Validate with spike-recovery tests (≥95% accuracy) in synthetic matrices .

What strategies improve the predictive accuracy of kinetic models for this compound oxidation at varying pressures?

Advanced Research Question

Integrate pressure-dependent rate rules from ethyl valerate’s combustion model (1368 reactions), focusing on β-scission pathways of pentenoic acid derivatives. Address high-pressure deviations (e.g., H2/C2H2 underprediction) by refining collisional energy transfer parameters in master equation simulations .

Methodological Notes

- Conformational Analysis : Prioritize MP2 over B3LYP-D3BJ for valerate esters due to superior rotational constant agreement .

- Combustion Pathway Validation : Use GC×GC-TOFMS for isomer-resolved detection of C4-C5 intermediates in low-pressure flames .

- Synthetic Purity : Monitor esterification side reactions (e.g., transesterification) via in-situ FTIR to optimize this compound yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。